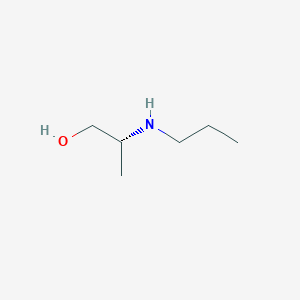![molecular formula C15H15ClN2O3S B13896390 Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate](/img/structure/B13896390.png)
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloropyrimidine-2-thiol with 4-bromophenol to form 4-(5-chloropyrimidin-2-yl)sulfanylphenol. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Similar structure but different functional groups, leading to different biological activities.
Ethyl 2-(2-chloropyrimidin-5-yl)acetate: Another pyrimidine derivative with distinct properties and applications.
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate: Contains additional chlorine atoms and an amino group, resulting in unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15ClN2O3S |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-20-14(19)10(2)21-12-4-6-13(7-5-12)22-15-17-8-11(16)9-18-15/h4-10H,3H2,1-2H3 |
Clave InChI |
ADOWKFLQBGIGBX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)SC2=NC=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



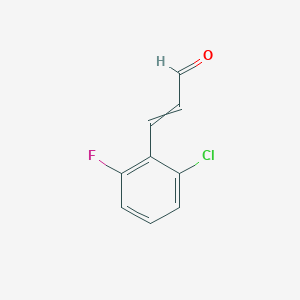
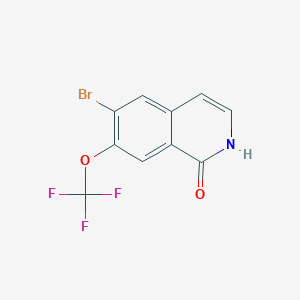
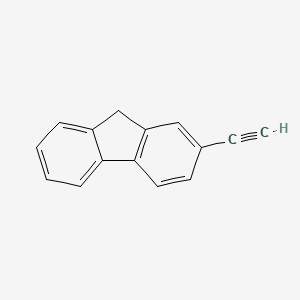
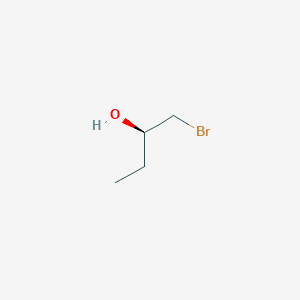
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
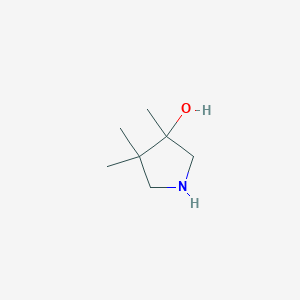

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)

![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
